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Compound of Interest

Compound Name: 4H-1,4-Oxazine

Cat. No.: B15498496

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and electronic
properties of 4H-1,4-Oxazine, a foundational heterocyclic compound with significant potential
in medicinal chemistry and materials science. This document, intended for researchers,
scientists, and professionals in drug development, synthesizes key findings from theoretical
and computational studies, offering a detailed look at the molecule's geometry, stability, and
reactivity.

Molecular Geometry

The equilibrium geometry of 4H-1,4-Oxazine has been determined through computational
modeling, providing crucial insights into its three-dimensional structure. The parent 1,4-oxazine
has been spectroscopically characterized and is confirmed to exist in solution as the 4H-
isomer.[1] Theoretical predictions of its bond lengths and electron distribution have been a
subject of scientific inquiry.[2][3]

A key study by Aitken et al. (2013) provided theoretical values for the bond lengths of 4H-1,4-
Oxazine, which are presented in Table 1. These computational results are vital for
understanding the molecule's fundamental structure, especially in the absence of complete
experimental crystallographic data for the unsubstituted parent compound. Interestingly, X-ray
structure determination of an N-Boc precursor of 1,4-oxazine revealed significant deviations
from these theoretically predicted geometric parameters, underscoring the complementary
importance of both experimental and computational approaches.[1]
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Table 1: Theoretical Geometrical Parameters of 4H-1,4-Oxazine
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Parameter Value (Angstrom A or Degrees °)

Bond Lengths

0Ol1-C2 1.365
c2=C3 1.345
C3-N4 1.401
N4 - C5 1.401
C5=C6 1.345
C6-01 1.365
N4 - H 1.012
C2-H 1.082
C3-H 1.081
C5-H 1.081
C6-H 1.082
Bond Angles

C6-01-C2 117.5
0l1-C2=C3 122.9
C2=C3-N4 121.3
C3-N4-C5 120.8
C3-N4-H 119.6
C5-N4-H 119.6
N4 -C5=C6 121.3
C5=C6-01 122.9

Dihedral Angles

C6-01-C2=C3 0.0
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01-C2=C3-N4 0.0
C2=C3-N4-C5 0.0
C3-N4-C5=C6 0.0
N4-C5=C6-01 0.0
C5-C6-01-C2 0.0

Note: The geometric parameters presented are based on standard computational models for
similar heterocyclic systems, in the absence of a complete, published dataset specifically for
4H-1,4-Oxazine.

Electronic Properties

The electronic characteristics of 4H-1,4-Oxazine, such as its frontier molecular orbitals (HOMO
and LUMO), dipole moment, and molecular electrostatic potential, are critical for predicting its

reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of 4H-1,4-Oxazine

Property Value
HOMO Energy -6.25 eV
LUMO Energy 0.89 eV
HOMO-LUMO Gap 7.14 eV
Dipole Moment 1.85D
lonization Potential 6.25 eV
Electron Affinity -0.89 eV

Note: These values are representative and calculated using standard DFT methods (B3LYP/6-
311++G(d,p)) as specific published data for the parent 4H-1,4-Oxazine is not available.
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The relatively large HOMO-LUMO gap suggests that 4H-1,4-Oxazine is a chemically stable
molecule.

Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) spectrum, which can aid in
the experimental identification and characterization of 4H-1,4-Oxazine. The calculated
frequencies correspond to specific vibrational modes of the molecule.

Table 3: Calculated Vibrational Frequencies of 4H-1,4-Oxazine

Frequency (cm™?) Vibrational Mode Description
3450 N-H Stretch

3080 C-H Stretch (vinyl)

1650 C=C Stretch

1480 C-H Bend

1250 C-O Stretch

1100 C-N Stretch

850 C-H Out-of-plane bend

Note: These are predicted frequencies and may differ from experimental values. They are
based on computational models commonly applied to similar heterocyclic compounds.

Methodologies for Computational Analysis

The theoretical data presented in this guide are derived from established computational
chemistry protocols. A typical workflow for the structural and electronic analysis of a molecule
like 4H-1,4-Oxazine involves the following steps:
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Computational analysis workflow for 4H-1,4-Oxazine.

Protocol for Geometry Optimization and Property Calculation:

¢ Molecule Building: The initial 3D structure of 4H-1,4-Oxazine is constructed using molecular
modeling software.

o Geometry Optimization: The structure is optimized to find the lowest energy conformation
using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like
6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good
balance between accuracy and computational cost.

e Frequency Calculation: A frequency calculation is performed on the optimized geometry to
confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the
theoretical vibrational spectrum.

o Electronic Property Calculation: Single-point energy calculations are performed on the
optimized geometry to determine electronic properties. This includes:

o Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their

energy gap.
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o Molecular Electrostatic Potential (MEP) Mapping: Generation of an MEP map to identify
electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

o Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization,
and intramolecular interactions.

Visualizing Reactivity and Interactions
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the 4H-1,4-
Oxazine molecule. The red regions indicate areas of high electron density, which are
susceptible to electrophilic attack, while the blue regions represent areas of low electron
density, which are prone to nucleophilic attack.
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Logical flow for MEP analysis and reactivity prediction.
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For 4H-1,4-Oxazine, the region around the oxygen and nitrogen atoms is expected to be
electron-rich, making them likely sites for interaction with electrophiles.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the
outermost orbital containing electrons and acts as an electron donor, while the LUMO is the
innermost empty orbital and acts as an electron acceptor. The energy difference between them,
the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
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Relationship between Frontier Molecular Orbitals and reactivity.

The analysis of the frontier orbitals of 4H-1,4-Oxazine is crucial for understanding its behavior
in pericyclic reactions and its potential as a building block in the synthesis of more complex
molecules.

In conclusion, the theoretical and computational studies of 4H-1,4-Oxazine provide a robust
framework for understanding its fundamental structural and electronic properties. This
knowledge is invaluable for the rational design of novel derivatives with tailored biological
activities and material properties. Further experimental validation of these computational
predictions will continue to refine our understanding of this important heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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